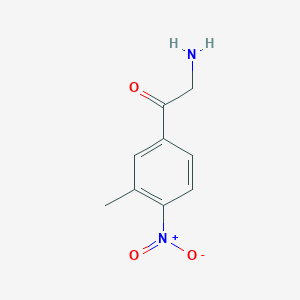

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one

Description

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is an aromatic amino ketone characterized by a nitro group at the para position and a methyl group at the meta position on the phenyl ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol.

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-amino-1-(3-methyl-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H10N2O3/c1-6-4-7(9(12)5-10)2-3-8(6)11(13)14/h2-4H,5,10H2,1H3 |

InChI Key |

LKQSAALBMOZKLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one typically involves the nitration of 3-methylacetophenone followed by the introduction of an amino group. One common method includes the following steps:

Nitration: 3-Methylacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitroacetophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be further reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one and related compounds, focusing on substituent effects, biological activity, and physicochemical properties:

Key Observations:

Substituent Position and Electronic Effects: The nitro group at the 4-position in the target compound creates stronger electron-withdrawing effects compared to analogs with nitro groups at the 2- or 6-positions (e.g., 1-(2-Amino-6-nitrophenyl)ethanone). This increases the electrophilicity of the ketone carbon, enhancing reactivity in nucleophilic additions .

Biological Activity Trends: Halogenated analogs (e.g., 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one) exhibit higher cytotoxicity (IC₅₀ < 50 µM) due to increased membrane permeability from halogen atoms . Hydroxyl-containing analogs (e.g., 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one) show promise in enzyme inhibition but lack mechanistic clarity .

Physicochemical Properties :

- The trifluorophenyl derivative (3,4,5-trifluoro substitution) has superior electrophilicity compared to the target compound, making it more reactive in synthetic applications .

- Dual halogen substitution (e.g., chloro + fluoro) enhances biological potency but may reduce aqueous solubility .

Biological Activity

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular formula of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is . The compound features an amino group, a ketone, and a nitrophenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one against various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 8.107 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 0.25 | Inhibition of tubulin polymerization |

| Jurkat E6.1 (T-cell L.) | 0.42 | Cell cycle arrest in G1 phase |

The mechanism involves the inhibition of key signaling pathways, including ERK1/2, leading to cell cycle arrest and apoptosis induction through caspase activation .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, with promising results against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.0 | Broad-spectrum activity |

| Escherichia coli | 10.0 | Effective against resistant strains |

| Enterococcus faecalis | 7.5 | Significant inhibition observed |

These findings suggest that the compound may act by inhibiting bacterial topoisomerases, essential enzymes for DNA replication .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably, the compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, showing increased levels of cleaved caspases .

Case Study 2: Antibacterial Mechanism

A series of experiments evaluated the compound's interaction with bacterial DNA gyrase and topoisomerase IV. Results showed that it effectively inhibited these targets at low nanomolar concentrations, leading to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.